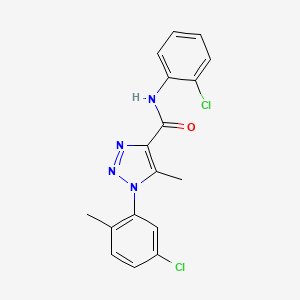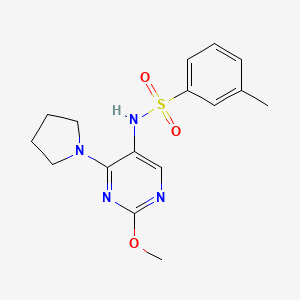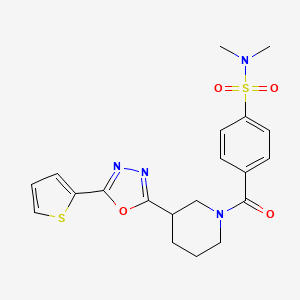
1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N4O and its molecular weight is 361.23. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Some novel triazole derivatives, including structures similar to the chemical compound , have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising antimicrobial properties against various microorganisms, indicating their potential as therapeutic agents in combating infections. This research contributes to the ongoing search for new antimicrobial agents with effective properties against resistant strains of bacteria and fungi (Bektaş et al., 2007).
Antitumor Properties
Another important application area for triazole derivatives is in the development of antitumor agents. Research into similar compounds has shown that certain triazole derivatives exhibit potent antitumor activities. These compounds interact with cancer cells, showing promise as novel therapeutic options for the treatment of various cancers. The exploration of triazole derivatives in cancer research opens up new avenues for the development of effective anticancer drugs (Stevens et al., 1984).
Corrosion Inhibition
Triazole derivatives have also been studied for their applications in corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. Research demonstrates that certain triazole compounds effectively inhibit the corrosion process on metal surfaces. This property makes them valuable in industrial applications, such as in coatings and treatments that extend the lifespan of metal components and structures by preventing corrosion (Lagrenée et al., 2002).
Antipathogenic Activity
The study of triazole derivatives extends to their antipathogenic activity, with significant effects observed against biofilm-forming pathogens. These compounds interact with bacterial cells, demonstrating potential in the development of new treatments that target bacterial infections, particularly those resistant to traditional antibiotics. The ability of triazole derivatives to combat biofilms is of great interest in medical research, as biofilms are often more resistant to antibiotics and are a common cause of chronic infections (Limban et al., 2011).
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-10-7-8-12(18)9-15(10)23-11(2)16(21-22-23)17(24)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLFUTFCIKFXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2736057.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2736058.png)
![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea](/img/structure/B2736063.png)



![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2736072.png)

![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)